molecular formula C13H13Cl2NO B259827 N,N-diallyl-3,4-dichlorobenzamide

N,N-diallyl-3,4-dichlorobenzamide

Cat. No.: B259827
M. Wt: 270.15 g/mol
InChI Key: FLGZYXVZDQHQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-3,4-dichlorobenzamide is a benzamide derivative characterized by two allyl groups (-CH₂CH=CH₂) attached to the nitrogen atom and chlorine atoms at the 3- and 4-positions of the benzene ring. The allyl substituents may confer unique steric and electronic properties, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

3,4-dichloro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H13Cl2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2

InChI Key

FLGZYXVZDQHQHI-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the nitrogen and benzene ring critically influence physicochemical properties. Key analogs include:

Compound Name Substituents (N-/Benzene) Molecular Weight Key Properties/Applications
N,N-Diallyl-3,4-dichlorobenzamide Allyl (N); 3,4-Cl (benzene) ~286.2 (calc.) Hypothesized intermediate lipophilicity due to allyl groups; potential agrochemical use
N,N-Di-sec-butyl-3,4-dichlorobenzamide (27891-15-2) sec-Butyl (N); 3,4-Cl (benzene) 304.2 Higher lipophilicity due to branched alkyl chains; used in chemical synthesis
2,4-Dichloro-N-cyclohexylbenzamide (157729-57-2) Cyclohexyl (N); 2,4-Cl (benzene) 270.2 Bulky substituent enhances steric hindrance; industrial/research applications
2,6-Dichloro-N,N-dimethylbenzamide Dimethyl (N); 2,6-Cl (benzene) 218.1 Low molecular weight, higher solubility; synthetic intermediate
3-Chloro-N,N-dimethyl-4-(dioxaborolan-2-yl)benzamide (1610372-97-8) Dimethyl (N); 3-Cl, 4-boronate (benzene) 337.6 Boronate ester enhances electronic diversity; used in cross-coupling reactions

Key Observations:

  • Steric Effects : Cyclohexyl and sec-butyl substituents introduce significant steric hindrance, which may slow metabolic degradation or hinder binding to biological targets .

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